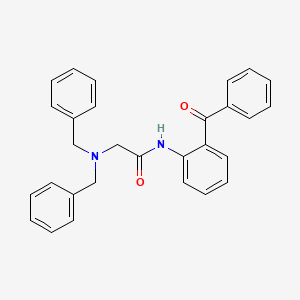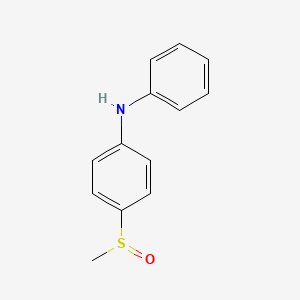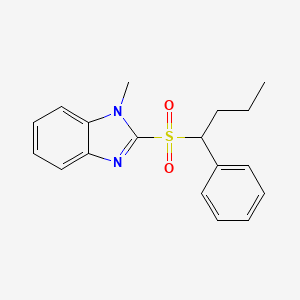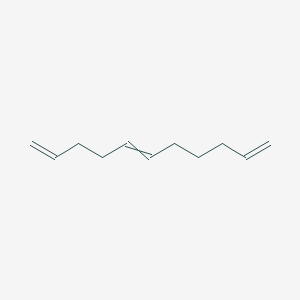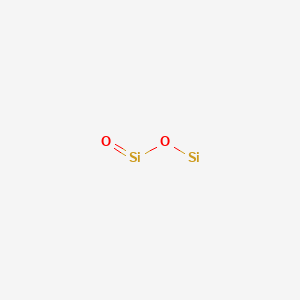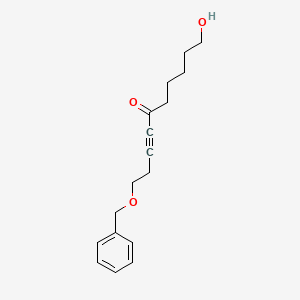![molecular formula C17H16ClN3O5 B12577512 5-Chloro-2-hydroxy-N-[5-(4-morpholinyl)-2-nitrophenyl]benzamide CAS No. 634185-39-0](/img/structure/B12577512.png)
5-Chloro-2-hydroxy-N-[5-(4-morpholinyl)-2-nitrophenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-hydroxy-N-[5-(4-morpholinyl)-2-nitrophenyl]benzamide is a compound of significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, including antimicrobial, antitubercular, and antitumoral properties. The presence of functional groups such as chloro, hydroxy, morpholinyl, and nitrophenyl contributes to its diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-N-[5-(4-morpholinyl)-2-nitrophenyl]benzamide typically involves the condensation of 5-chloro-2-hydroxybenzoic acid with 5-(4-morpholinyl)-2-nitroaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
5-Chloro-2-hydroxy-N-[5-(4-morpholinyl)-2-nitrophenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2/Pd-C, NaBH4, ethanol or methanol as solvents.
Substitution: Nucleophiles (amines, thiols), bases (NaOH, KOH), organic solvents (ethanol, dichloromethane).
Major Products Formed
Oxidation: Formation of 5-chloro-2-oxo-N-[5-(4-morpholinyl)-2-nitrophenyl]benzamide.
Reduction: Formation of 5-chloro-2-hydroxy-N-[5-(4-morpholinyl)-2-aminophenyl]benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its antimicrobial and antitubercular activities, showing effectiveness against resistant strains of bacteria and mycobacteria.
Medicine: Explored for its antitumoral properties, with studies indicating its potential to inhibit the growth of cancer cells.
Industry: Utilized in the development of new pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
作用機序
The mechanism of action of 5-Chloro-2-hydroxy-N-[5-(4-morpholinyl)-2-nitrophenyl]benzamide involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits essential enzymes, leading to bacterial cell death.
Antitubercular Activity: It targets mycobacterial enzymes involved in cell wall synthesis and energy production, thereby inhibiting the growth of Mycobacterium tuberculosis.
Antitumoral Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
類似化合物との比較
Similar Compounds
5-Chloro-2-hydroxy-N-phenylbenzamide: Lacks the morpholinyl and nitrophenyl groups, resulting in different biological activities.
5-Chloro-2-hydroxy-N-[5-(4-morpholinyl)-2-aminophenyl]benzamide: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological properties.
2-Hydroxy-N-[5-(4-morpholinyl)-2-nitrophenyl]benzamide: Lacks the chloro group, affecting its chemical reactivity and biological activity.
Uniqueness
5-Chloro-2-hydroxy-N-[5-(4-morpholinyl)-2-nitrophenyl]benzamide is unique due to the presence of multiple functional groups that contribute to its diverse chemical reactivity and broad spectrum of biological activities. The combination of chloro, hydroxy, morpholinyl, and nitrophenyl groups makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.
特性
CAS番号 |
634185-39-0 |
|---|---|
分子式 |
C17H16ClN3O5 |
分子量 |
377.8 g/mol |
IUPAC名 |
5-chloro-2-hydroxy-N-(5-morpholin-4-yl-2-nitrophenyl)benzamide |
InChI |
InChI=1S/C17H16ClN3O5/c18-11-1-4-16(22)13(9-11)17(23)19-14-10-12(2-3-15(14)21(24)25)20-5-7-26-8-6-20/h1-4,9-10,22H,5-8H2,(H,19,23) |
InChIキー |
NNQRWQJBDCYAOE-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])NC(=O)C3=C(C=CC(=C3)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




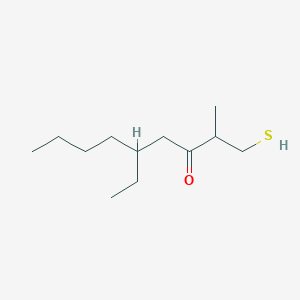
![Bicyclo[2.2.2]octanone, 6-hydroxy-4-methyl-, (1R,4S,6R)-(9CI)](/img/structure/B12577446.png)
![1,3-Dioxolo[4,5-g]quinoline-7-carboxylicacid,6,8-dimethyl-(9CI)](/img/structure/B12577469.png)
![1-Oxa-7-azaspiro[4.4]nonane-8-carboxamide, 6-oxo-7-(phenylmethyl)-, (5R,8R)-rel-](/img/structure/B12577475.png)
![(2R)-2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile](/img/structure/B12577477.png)
![N-[(1R,7R)-Bicyclo[5.2.0]nonan-8-ylidene]hydroxylamine](/img/structure/B12577483.png)
